![molecular formula C19H23N3O2 B14143650 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione CAS No. 944780-24-9](/img/structure/B14143650.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrolidine-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrrolidine-2,5-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the pyrrolidine-2,5-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield fully saturated derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a valuable tool in the study of cellular signaling pathways .
Medicine
Medicinally, this compound and its derivatives are being explored for their anti-inflammatory and anticancer properties. Preliminary studies have shown promising results in inhibiting tumor growth in vitro .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine-2,5-dione moiety can participate in covalent bonding with nucleophilic residues.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the pyrrolidine-2,5-dione moiety.
1-(2,4,6-Trimethylphenyl)pyrrolidine-2,5-dione: Lacks the pyrazole ring but retains the pyrrolidine-2,5-dione structure.
Uniqueness
The uniqueness of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
944780-24-9 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-11-6-12(2)18(13(3)7-11)22-17(23)9-16(19(22)24)10-21-15(5)8-14(4)20-21/h6-8,16H,9-10H2,1-5H3 |
InChIキー |
VSGDSBARFPVLPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
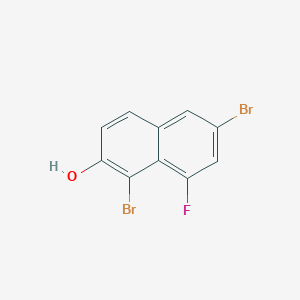
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)

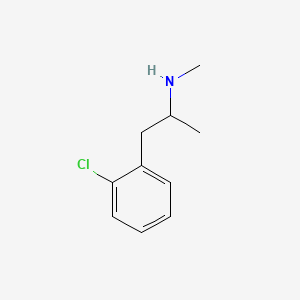

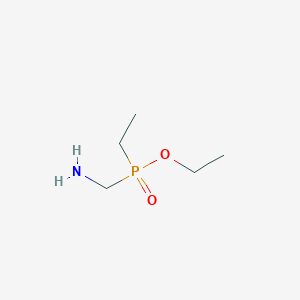
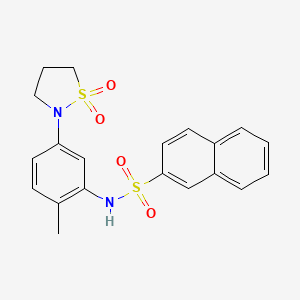
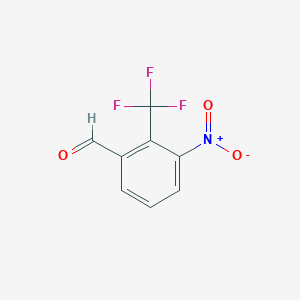
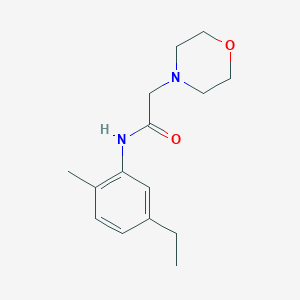
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
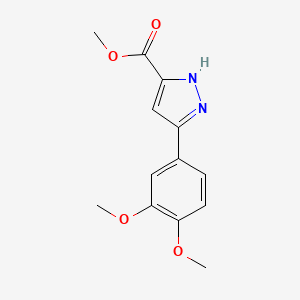
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)

